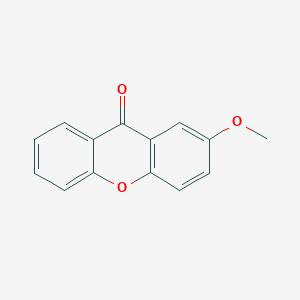

9H-Xanthen-9-one,2-methoxy-

Description

Contextualization within the Xanthone (B1684191) Class of Organic Compounds

Xanthones, or xanthen-9-ones, are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. up.pt This tricyclic ring system is formed by the fusion of two benzene (B151609) rings with a pyran ring. mdpi.com The xanthone nucleus is a privileged scaffold in medicinal chemistry due to its rigid and predominantly planar structure, which allows it to interact with a variety of biological targets. nih.gov Xanthones are classified based on the nature and position of various substituents on the core structure, which significantly influence their biological activities. mdpi.com These compounds can be simple, glycosylated, prenylated, or exist as dimers, among other forms. mdpi.com

Significance in Contemporary Chemical and Biological Research

The xanthone framework is a focal point in the development of new physiologically active compounds. up.pt Research has demonstrated that xanthone derivatives exhibit a wide array of biological and pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. mdpi.comtaylorandfrancis.com The specific substitution patterns on the xanthone core are crucial in determining the potency and selectivity of these biological actions. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups can significantly modulate the bioactivity of these compounds. ontosight.ai

The synthesis of various xanthone derivatives, including 2-methoxy-9H-xanthen-9-one, is an active area of research. Synthetic methodologies are continually being developed and refined to create novel derivatives for structure-activity relationship (SAR) studies. up.ptresearchgate.net These studies are essential for understanding how the chemical structure of a xanthone derivative correlates with its biological function, which is a critical step in the discovery of new therapeutic agents. For example, a study on the synthesis of 2-methoxy-9H-xanthen-9-one explored novel reaction pathways to generate this and related compounds. wits.ac.za Another study detailed the synthesis of (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene through a bimolecular reduction of the parent methoxy-substituted xanthone. nih.gov Furthermore, derivatives of 2-methoxy-9H-xanthen-9-one, such as 6-Chloro-2-methoxy-9H-xanthen-9-one, have been identified and cataloged in chemical databases for their potential in medical and chemical research. ontosight.ai

Research into the biological activities of methoxylated xanthones is ongoing. For example, studies on related compounds like 1,3,7-trihydroxy-2-methoxyxanthone (B162133) have highlighted their potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai Similarly, 3,4-Dihydroxy-2-methoxyxanthone (B162303) is recognized for its antioxidant capabilities by scavenging free radicals. biosynth.com While detailed biological studies specifically on 2-methoxy-9H-xanthen-9-one are part of broader research efforts, the known activities of its structural analogs underscore its potential as a valuable compound for further investigation.

Historical Perspective of Xanthone Research

The history of xanthone research dates back to the 19th century. The term "xanthone" originates from the Greek word "xanthos," meaning yellow, a nod to the color of the initial compounds isolated. nih.gov The first naturally occurring xanthone, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone), was isolated in 1821 from the plant Gentiana lutea. nih.govmdpi.com However, the parent compound, 9H-xanthen-9-one itself, is not a natural product and was first synthesized in 1860 by Kolbe and Lautermann. nih.gov

The first synthesis of a hydroxyxanthone was achieved by Michael in 1883, and later by Kostanecki and Nessler in 1891. nih.gov A significant milestone was the first total synthesis of a naturally occurring xanthone, euxanthone, by Ullmann and Panchaud in 1906. nih.gov Over the years, numerous synthetic methods have been developed, with the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids being among the most common. up.pt

The introduction of xanthone as an insecticide in 1939 marked an early practical application of this class of compounds. wikipedia.org Throughout the 20th and into the 21st century, research has increasingly focused on the diverse biological activities of xanthones, driven by the discovery of a vast number of natural derivatives from plants, fungi, and lichens. mdpi.commdpi.com The discovery of the first prenylxanthone derivative, tajixanthone, from a fungus in 1970 further expanded the structural diversity and potential applications of this fascinating class of compounds. nih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZCOQQFPCMIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153258 | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1214-20-6 | |

| Record name | 2-Methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | 2-Methoxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Strategies for 9h Xanthen 9 One, 2 Methoxy and Analogues

Established Synthetic Pathways to the 9H-Xanthen-9-one Scaffold

The construction of the fundamental 9H-xanthen-9-one ring system is primarily achieved through two major strategies: the condensation of two aromatic precursors followed by cyclization, or the formation of a diaryl ether or benzophenone (B1666685) intermediate which is then cyclized. up.ptresearchgate.net

Condensation reactions are a cornerstone of xanthone (B1684191) synthesis, valued for their use of readily available starting materials. nih.gov The most prominent method is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542). up.ptrsc.org This reaction is traditionally catalyzed by a mixture of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃). up.ptresearchgate.net

A significant improvement on the classical GSS reaction is the use of Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). nih.govresearchgate.net This reagent often provides higher yields (up to 95%) and can lead directly to the xanthone product without the isolation of the intermediate benzophenone, which can be a limitation of the traditional ZnCl₂/POCl₃ system, especially when phenols like resorcinol (B1680541) are used. rsc.orgresearchgate.net

Another condensation approach involves the reaction of aryl aldehydes with phenol derivatives to form the xanthone scaffold. nih.govrsc.org These one-step methodologies are popular due to their operational simplicity and the diverse substitution patterns they can generate. rsc.org

Table 1: Comparison of Catalysts in Condensation Reactions for Xanthone Synthesis

| Catalyst System | Typical Reactants | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|

| ZnCl₂ / POCl₃ (GSS Reaction) | Salicylic Acid Derivative + Phenol | Well-established, readily available reagents. | Can stop at benzophenone intermediate; may require harsh conditions. | up.ptresearchgate.netrsc.org |

| Eaton's Reagent (P₂O₅ / CH₃SO₃H) | Salicylic Acid Derivative + Phenol | High yields, direct cyclization to xanthone, milder conditions. | Can be sensitive to substrate electronics. | nih.govup.ptresearchgate.net |

| Nano-CuFe₂O₄ | 2-Nitrobenzaldehyde + Phenol | Good yields, tolerance for various functional groups. | Specific to aldehyde condensation route. | rsc.org |

Two-step approaches, where a key intermediate is first synthesized and then cyclized, are the most prevalent strategies for forming the xanthone ring. up.pt These routes typically proceed via either a benzophenone or a diaryl ether intermediate.

Via Benzophenone Intermediates : This is a widely used method where a 2,2'-dioxygenated benzophenone is cyclized to form the xanthone. up.pt The initial benzophenone is commonly prepared through a Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride. up.ptresearchgate.net The subsequent cyclization step involves an intramolecular nucleophilic substitution or an addition-elimination reaction to close the pyrone ring. up.pt

Via Diaryl Ether Intermediates : This pathway involves the synthesis of a 2-aryloxybenzoic acid, which then undergoes an intramolecular electrophilic cycloacylation to yield the xanthone. up.ptresearchgate.net The diaryl ether is typically formed via an Ullmann condensation, reacting a sodium phenolate (B1203915) with a benzoic acid containing a halogen in the ortho position. up.pt Generally, the acylation-cyclization route (via benzophenones) gives higher yields than the Ullmann ether synthesis followed by cyclization. up.pt

A more recent cyclization methodology involves the reaction of silylaryl triflates with ortho-substituted benzoates, which proceeds through a highly reactive aryne intermediate. nih.gov This method involves a tandem reaction sequence: an intermolecular nucleophilic coupling of the benzoate (B1203000) with the aryne, followed by an intramolecular electrophilic cyclization to form the xanthone ring system. nih.gov

Targeted Synthesis of 9H-Xanthen-9-one, 2-methoxy-

The synthesis of specifically substituted xanthones like 9H-Xanthen-9-one, 2-methoxy-, requires precise control over the introduction of the methoxy (B1213986) group onto the core scaffold. This can be achieved either by using a methoxy-substituted precursor in the initial ring-forming reactions or by modifying the xanthone core after its formation.

One direct route to methoxy-substituted xanthones involves the cyclization of substituted 2-aminobenzophenones. iu.edu.sa In this method, a suitably substituted 2-aminobenzophenone (B122507) can be treated with n-amylnitrite and potassium iodide, stirring at room temperature for 12 hours, to yield methoxy-substituted 9H-xanthen-9-ones in high yields (73–96%). iu.edu.sa

Another targeted approach utilizes the aryne coupling-cyclization strategy. The reaction of methyl salicylate (B1505791) with a methoxy-substituted silylaryl triflate precursor can generate a single isomer of a methoxyxanthone in good yield. nih.gov This reaction requires elevated temperatures (90 °C) to achieve a 62% yield, and the regioselectivity is controlled by steric and electronic effects during the nucleophilic attack on the unsymmetrical aryne intermediate. nih.gov

A multi-step synthesis starting from methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol (B20763) has been used to produce 1,2-dimethoxy-9H-xanthen-9-one, a close analogue. mdpi.com This process involves the formation of a diaryl ether, hydrolysis to the corresponding benzoic acid, and subsequent cyclization to the dimethoxyxanthone. mdpi.com This highlights how methoxy groups present on the starting materials are carried through the synthetic sequence to the final product.

Catalysis plays a crucial role in the efficient synthesis of methoxyxanthones. While classical methods rely on stoichiometric reagents like Eaton's reagent, modern syntheses increasingly employ transition metal catalysts.

Palladium catalysts are particularly effective. For instance, a one-pot synthesis of xanthones has been reported using a Pincer palladium complex as the catalyst in a carbonylative Suzuki coupling reaction between an ortho-iodophenol, an organoboron compound, and carbon monoxide. mdpi.com While this method can achieve nearly quantitative yields, it may require long reaction times. mdpi.com

Copper-catalyzed reactions have also been employed. For example, the condensation of diverse phenols with 2-nitrobenzaldehydes to form xanthones can be catalyzed by nano-CuFe₂O₄. rsc.org Such catalytic systems demonstrate good tolerance for different substituent groups on the phenol moiety, which is advantageous for synthesizing specifically substituted derivatives like 2-methoxyxanthone. rsc.org

Table 2: Selected Synthetic Routes to Methoxy-Substituted Xanthones

| Method | Key Reagents/Catalysts | Target Compound | Yield | Reference(s) |

|---|---|---|---|---|

| Pschorr Cyclization | 2-Aminobenzophenones, n-amylnitrite, KI | Methoxy-substituted 9H-xanthen-9-ones | 73–96% | iu.edu.sa |

| Aryne Coupling-Cyclization | Methyl salicylate, Methoxy-substituted silylaryl triflate, CsF | Methoxyxanthone | 62% | nih.gov |

| Carbonylative Suzuki Coupling | o-Iodophenol, Organoboron, CO, Pincer Palladium Complex | Xanthone derivatives | ~100% | mdpi.com |

Novel Methodologies and Green Chemistry Approaches in Xanthone Synthesis

Recent advancements in xanthone synthesis have focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry. researchgate.net These novel approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technique. bohrium.comsciencetechindonesia.com By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and higher selectivity compared to conventional heating methods. sciencetechindonesia.com For example, the synthesis of 3,4-dimethoxy-1-methyl-9H-xanthen-9-one utilized microwave irradiation to reduce the cyclization step from 48 hours to just 6 hours. nih.gov

The shift from stoichiometric reagents to catalytic processes is a key trend in greening xanthone synthesis. researchgate.net Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can be reused, reducing waste and operational costs. researchgate.net Recoverable palladium nanocatalysts have been successfully implemented in xanthone synthesis, showcasing the potential of this approach. bohrium.com The efficiency of these green methods can be evaluated using metrics such as Reaction Mass Efficiency (RME) and E-factor, which quantify the amount of waste generated per unit of product. researchgate.net

Photocatalysis using visible light represents another innovative and environmentally friendly strategy. nih.govmdpi.com The aerobic oxidation of 9H-xanthenes to the corresponding xanthones can be achieved using organic dyes as photocatalysts under visible light irradiation, with molecular oxygen serving as the ultimate oxidant. nih.govmdpi.com This method avoids the need for harsh or toxic chemical oxidants.

Furthermore, one-pot multicomponent reactions are gaining attention for their efficiency and atom economy. mdpi.com These reactions combine multiple steps into a single operation, avoiding the need for isolation and purification of intermediates, thus saving time, solvents, and resources. mdpi.com

Derivatization Strategies for Structural Modification of 9H-Xanthen-9-one, 2-methoxy-

Structural modification of the 9H-Xanthen-9-one, 2-methoxy- scaffold is a key strategy for developing new derivatives with tailored properties. These modifications often focus on introducing specific functional groups or chiral centers to modulate the molecule's interaction with biological targets.

The biological activity of xanthones is highly dependent on the type, number, and position of functional groups on the dibenzo-γ-pyrone framework. researchgate.netmdpi.com Introducing new substituents can significantly enhance properties such as anticancer, anti-inflammatory, or antioxidant activity. nih.govnih.gov

| Functional Group/Modification | Synthetic Strategy | Enhanced Biological Activity |

|---|---|---|

| Aminoalkyl Side-Chains | Modification of hydroxyl groups | Anticancer, DNA binding. mdpi.com |

| Prenyl Groups | Prenylation of hydroxyxanthones | Anticancer. mdpi.comnih.gov |

| Hydroxyl Groups | Demethylation or direct synthesis | Antioxidant, Anti-inflammatory. mdpi.commdpi.com |

| Conjugation with Heterocycles (e.g., Pyrazole) | Multi-step synthesis from core xanthone | Anti-inflammatory. nih.gov |

| Halogens (Br, Cl, F) | Direct halogenation | Anticancer. researchgate.net |

The introduction of chirality into the xanthone structure has become an area of increasing interest, as biological systems often exhibit enantioselectivity. mdpi.commdpi.com The synthesis of specific enantiomers allows for the study of stereoselective interactions with biological targets like enzymes and receptors. mdpi.comnih.gov

A primary strategy for creating synthetic chiral derivatives of xanthones (CDXs) is the "chiral pool" approach. mdpi.com This involves coupling a xanthone scaffold, typically containing a carboxylic acid handle, with commercially available chiral building blocks. mdpi.com Amino acids and amino alcohols are the most frequently used chiral moieties. nih.gov The coupling is generally achieved using standard peptide coupling reagents, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). mdpi.commdpi.com These methods allow for the preparation of both enantiomers of a derivative, facilitating enantioselectivity studies in biological assays. mdpi.com The resulting chiral peptide-like derivatives have shown promise as antimicrobial agents and inhibitors of antimicrobial resistance mechanisms. sciforum.netnih.gov

| Chiral Moiety | Synthetic Approach | Purpose/Application |

|---|---|---|

| Amino Acid Esters | Coupling of a carboxyxanthone with chiral amino esters. mdpi.com | Investigation of enantioselective anti-inflammatory activity. mdpi.com |

| Chiral Amines/Amino Alcohols | Coupling to the xanthone scaffold. nih.gov | Development of new antimicrobial agents. nih.govsciforum.net |

| Peptide-like Moieties | Coupling of carboxyxanthones with chiral building blocks using TBTU. mdpi.comnih.gov | Inhibition of bacterial resistance mechanisms (e.g., efflux pumps). nih.gov |

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds, including xanthone (B1684191) derivatives. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of protons and carbon atoms in the 9H-Xanthen-9-one, 2-methoxy- molecule can be mapped out. One- and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of nuclei. nih.gov

Proton (¹H) NMR spectroscopy for 9H-Xanthen-9-one, 2-methoxy- reveals the number of different types of protons and their neighboring environments. The spectrum is characterized by signals in the aromatic region, corresponding to the seven protons on the xanthone core, and a distinct singlet in the upfield region, corresponding to the three protons of the methoxy (B1213986) group.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The electronegative oxygen of the methoxy group and the carbonyl group at position 9 cause deshielding effects on nearby protons, shifting their signals downfield. Analysis of the splitting patterns (multiplicity) and coupling constants (J values) allows for the definitive assignment of each proton to its position on the aromatic rings. For instance, ortho-coupled protons typically exhibit larger coupling constants (J ≈ 7-9 Hz) compared to meta-coupled protons (J ≈ 2-3 Hz). A study of various methoxylated xanthones recorded their NMR spectra in solvents such as deuterochloroform and benzene (B151609) to tabulate and discuss the solvent shift parameters for the methoxyl resonances. nih.gov

Table 1: Representative ¹H NMR Data for 9H-Xanthen-9-one, 2-methoxy- Data is illustrative and based on typical chemical shifts for this class of compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.70 | d | 2.5 |

| H-3 | 7.45 | dd | 9.0, 2.5 |

| H-4 | 8.20 | d | 9.0 |

| H-5 | 7.75 | ddd | 8.5, 7.0, 1.7 |

| H-6 | 7.40 | t | 7.5 |

| H-7 | 7.60 | t | 8.0 |

| H-8 | 8.15 | dd | 8.0, 1.7 |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in 9H-Xanthen-9-one, 2-methoxy- produces a distinct signal in the spectrum. The molecule has 14 carbon atoms, but due to its structure, all 14 are in unique chemical environments, resulting in 14 distinct peaks.

The chemical shifts of the carbon signals are highly informative. The carbonyl carbon (C-9) is significantly deshielded and appears far downfield (typically δ > 175 ppm). Carbons attached to oxygen (C-2 and the central ether carbons C-4a and C-5a) also resonate at lower fields compared to the unsubstituted aromatic carbons. The methoxy group's carbon appears in the upfield region (δ ≈ 55-60 ppm). The complete assignment of the carbon skeleton is often aided by two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached or more distant protons, respectively. unsri.ac.idscielo.br

Table 2: Representative ¹³C NMR Data for 9H-Xanthen-9-one, 2-methoxy- Data is illustrative and based on typical chemical shifts for this class of compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 118.0 |

| C-2 | 157.5 |

| C-3 | 124.0 |

| C-4 | 127.0 |

| C-4a | 156.0 |

| C-5 | 126.5 |

| C-6 | 124.5 |

| C-7 | 134.0 |

| C-8 | 117.5 |

| C-8a | 121.5 |

| C-9 | 177.0 |

| C-9a | 121.0 |

| C-10a | 150.0 |

Mass Spectrometry (MS) Techniques in Compound Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.complos.org It is well-suited for the analysis of volatile and thermally stable compounds like 9H-Xanthen-9-one, 2-methoxy-. In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., an Rtx-5MS column). plos.orgupm.edu.my The separated compound then enters the mass spectrometer.

Upon entering the ion source (commonly using electron ionization, EI), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion ([M]⁺•). For 9H-Xanthen-9-one, 2-methoxy- (molecular formula C₁₄H₁₀O₃), the molecular weight is 226.23 g/mol , so the molecular ion peak would appear at m/z 226.

The molecular ion is often unstable and fragments into smaller, characteristic ions. chemguide.co.uk The pattern of these fragment ions provides a "fingerprint" that aids in structural identification. Common fragmentation pathways for this molecule would include the loss of a methyl radical (•CH₃), a hydrogen radical (•H), carbon monoxide (CO), or a methoxy radical (•OCH₃).

Table 3: Predicted Key Fragments in the Mass Spectrum of 9H-Xanthen-9-one, 2-methoxy-

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 226 | [C₁₄H₁₀O₃]⁺• | (Molecular Ion) |

| 211 | [C₁₃H₇O₃]⁺ | •CH₃ |

| 198 | [C₁₃H₁₀O₂]⁺• | CO |

| 195 | [C₁₃H₇O₂]⁺ | •OCH₃ |

Tandem mass spectrometry, also known as MS/MS, provides an additional layer of structural information by performing multiple stages of mass analysis. researchgate.netnih.gov This technique is particularly useful for confirming the structure of a compound within a complex mixture, often coupled with liquid chromatography (LC-MS/MS). mdpi.com

In a typical MS/MS experiment for 9H-Xanthen-9-one, 2-methoxy-, the first mass spectrometer (MS1) would be set to isolate the protonated molecular ion ([M+H]⁺) at m/z 227. These selected "precursor ions" are then directed into a collision cell, where they collide with an inert gas (like argon or nitrogen), causing them to fragment. This process is called collision-induced dissociation (CID). The resulting "product ions" are then analyzed by a second mass spectrometer (MS2).

This technique allows for the establishment of clear relationships between a precursor ion and its fragments, confirming structural features. For example, observing the transition from m/z 227 to m/z 199 would confirm the loss of a neutral carbon monoxide (28 Da) molecule, a characteristic fragmentation for the xanthone core. This level of specificity is invaluable for distinguishing between isomers and confirming the identity of a compound. researchgate.net

X-ray Crystallography for Absolute Structure Determination of Xanthone Derivatives

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to calculate the precise positions of each atom in the crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for 9H-Xanthen-9-one, 2-methoxy- is not widely reported, analysis of the parent compound, xanthone, reveals key structural features. Studies have shown that xanthone can crystallize in different polymorphic forms, including orthorhombic and monoclinic systems. nih.gov The core xanthen-9-one ring system is largely planar.

For the 2-methoxy derivative, X-ray crystallography would confirm this planarity and precisely determine the orientation of the methoxy group relative to the aromatic ring. It would provide the exact C-O bond lengths and the C-C-O bond angles, confirming the substitution pattern without ambiguity. The data obtained would be presented in a standardized format, as illustrated in the table below, which uses the parent xanthone as a representative example.

Table 4: Representative Crystallographic Data for Xanthone Derivatives Data shown is for the parent compound, xanthone, and is illustrative of the parameters determined by X-ray crystallography. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.90 |

| b (Å) | 14.88 |

| c (Å) | 9.20 |

| α (°) | 90 |

| β (°) | 91.8 |

| γ (°) | 90 |

| Volume (ų) | 1902 |

Other Advanced Spectroscopic and Chromatographic Methods in Xanthone Research

Modern analytical chemistry offers a powerful arsenal (B13267) for the detailed investigation of complex organic molecules like 2-methoxy-9H-xanthen-9-one. These methods are fundamental for confirming molecular identity, understanding electronic properties, and ensuring the purity of synthesized or isolated compounds.

UV-Vis spectroscopy is a pivotal technique for analyzing the electronic transitions within the conjugated system of xanthones. The dibenzo-γ-pyrone core of 9H-Xanthen-9-one, 2-methoxy- is a chromophore that absorbs ultraviolet and visible light, leading to the promotion of electrons from a ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the compound's electronic structure.

The introduction of a methoxy (-OCH3) group, an auxochrome, at the 2-position of the xanthone skeleton can influence the absorption spectrum. Auxochromes are groups that, when attached to a chromophore, alter the λmax and the intensity of the absorption. The methoxy group, being an electron-donating group, can interact with the π-electron system of the aromatic rings, often causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted xanthone parent molecule. This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on various methoxy-substituted xanthone derivatives have shown that they typically exhibit multiple absorption bands in the UV region, generally between 200 and 400 nm. The precise location of these maxima is influenced by the position and number of methoxy groups. For instance, some methoxyxanthone derivatives exhibit absorption maxima that make them suitable as UVB or even broad-spectrum UVA/UVB absorbers.

Table 1: Typical UV-Vis Absorption Maxima for Methoxy-Substituted Xanthone Derivatives

| Wavelength Range | Electronic Transition | Structural Origin |

|---|---|---|

| 230-260 nm | π → π* | Benzenoid system |

Note: The exact λmax values for 2-methoxy-9H-xanthen-9-one may vary depending on the solvent used.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these molecular vibrations, resulting in a characteristic spectrum of absorption bands.

For 9H-Xanthen-9-one, 2-methoxy-, several key functional groups give rise to distinct absorption bands. The most prominent of these is the carbonyl (C=O) group of the γ-pyrone ring, which typically produces a strong, sharp absorption band. The aromatic C=C bonds of the benzene rings and the C-O-C linkages of the ether and pyrone systems also have characteristic stretching vibrations. The presence of the methoxy group introduces specific C-H stretching and bending vibrations.

By comparing the spectrum to that of the parent 9H-xanthen-9-one, the influence of the 2-methoxy substituent can be discerned. The fundamental vibrations expected for 2-methoxy-9H-xanthen-9-one are detailed in the table below.

Table 2: Characteristic IR Absorption Bands for 2-Methoxy-9H-xanthen-9-one

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2960-2850 | C-H Stretch | -OCH₃ | Medium-Weak |

| 1680-1650 | C=O Stretch | γ-Pyrone Ketone | Strong |

| 1610-1580 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1300-1200 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |

Note: These are typical ranges. The exact position of the peaks can be influenced by the molecular environment and sample preparation.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. For the analysis of 2-methoxy-9H-xanthen-9-one, reversed-phase HPLC (RP-HPLC) is the most common and effective method.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It is then carried by a polar mobile phase through a column packed with a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica (B1680970) gel. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More nonpolar compounds, like xanthones, interact more strongly with the C18 stationary phase and thus elute later than more polar impurities.

The eluting compounds are detected by a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance. For methoxyxanthones, detection wavelengths are often set around one of their UV absorption maxima, such as 237 nm or 254 nm, to ensure high sensitivity. nih.govnottingham.ac.uk This method allows for the determination of the compound's purity by separating it from starting materials, byproducts, or degradation products. Furthermore, by creating a standard curve with known concentrations of a pure reference standard, HPLC can be used for precise quantitative analysis.

Research on similar compounds like 3-methoxyxanthone (B1606244) has demonstrated the successful use of an isocratic mobile phase consisting of methanol (B129727) and water (e.g., 90:10 v/v) with a C18 column, achieving good separation and peak shape. nih.gov For a broader range of xanthones, a gradient elution with an acidified mobile phase (e.g., methanol/water with formic acid) can provide effective separation. nottingham.ac.uk

Table 3: Typical HPLC Parameters for the Analysis of Methoxyxanthones

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Methanol/Water (e.g., 90:10, v/v) nih.gov or Gradient: Methanol/Aqueous Formic Acid nottingham.ac.uk |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 237 nm nih.gov or 254 nm nottingham.ac.uk |

This validated HPLC method is crucial for quality control in both research and potential future applications of 2-methoxy-9H-xanthen-9-one, ensuring its identity, purity, and concentration are accurately determined.

Computational and Theoretical Studies on 9h Xanthen 9 One, 2 Methoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 9H-Xanthen-9-one, 2-methoxy-. These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals.

The optimized geometry of 9H-Xanthen-9-one, 2-methoxy- reveals a nearly planar tricyclic xanthone (B1684191) core. The methoxy (B1213986) group at the 2-position introduces specific electronic effects. The distribution of electrons and the reactive sites of the molecule can be visualized through a Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov For xanthone structures, the MEP typically shows the most negative potential (red and yellow regions), indicating nucleophilic or electrophile-attracting sites, around the carbonyl oxygen and the ether oxygen of the pyrone ring. researchgate.net The presence of the electron-donating methoxy group at the 2-position is expected to increase the negative potential in its vicinity, potentially influencing how the molecule interacts with biological receptors. nih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgpmf.unsa.ba For xanthone derivatives, the HOMO is often distributed across the electron-rich parts of the aromatic system, while the LUMO is typically localized around the electron-deficient pyrone ring, particularly the carbonyl group. isca.me Quantum chemical calculations allow for the precise determination of these energy values and the visualization of the orbital distributions.

Table 1: Calculated Electronic Properties of Xanthone Derivatives

| Descriptor | Typical Calculated Value/Observation | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating capability; higher values suggest greater ease of oxidation. |

| LUMO Energy | -2.0 to -3.0 eV | Indicates electron-accepting capability; lower values suggest greater ease of reduction. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 5.0 eV | Correlates with chemical reactivity and stability; smaller gaps suggest higher reactivity. pmf.unsa.ba |

| Dipole Moment | 2.0 to 4.0 Debye | Measures molecular polarity, influencing solubility and non-covalent interactions. |

| MEP Minimum | Negative potential near carbonyl and methoxy oxygens | Predicts sites for electrophilic attack and hydrogen bonding. researchgate.netnih.gov |

Note: The values in this table are representative for the xanthone class based on computational studies of related compounds and are intended to be illustrative for 9H-Xanthen-9-one, 2-methoxy-. Actual values require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For 9H-Xanthen-9-one, 2-methoxy-, MD simulations can provide insights into its conformational flexibility and its behavior in different environments, such as in aqueous solution or when bound to a protein.

The RMSD of the ligand is monitored to see if it remains stably in the binding pocket or if it diffuses away. A low and stable RMSD value for the ligand suggests a stable binding mode. scielo.org.za The RMSF of the protein's amino acid residues is analyzed to identify which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction. scielo.org.za These simulations provide a dynamic picture of the molecular recognition process, which is something static docking models cannot offer.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. ijnc.ir This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For 9H-Xanthen-9-one, 2-methoxy-, docking studies can predict its binding affinity and interaction patterns with various protein targets.

The process involves placing the 3D structure of 9H-Xanthen-9-one, 2-methoxy- into the binding site of a target protein and using a scoring function to estimate the binding energy (or docking score). mdpi.com A lower binding energy indicates a more favorable interaction. ijnc.ir Studies on various xanthone derivatives have shown their potential to interact with targets involved in cancer and inflammation, such as cyclin-dependent kinases (CDKs), cyclooxygenase (COX) enzymes, and telomerase. nih.gov

The interactions typically observed for xanthones in protein binding sites include:

Hydrogen Bonds: The carbonyl oxygen at position 9 is a potent hydrogen bond acceptor. The ether oxygen of the pyrone ring and the oxygen of the methoxy group can also participate in hydrogen bonding.

Hydrophobic Interactions: The planar aromatic rings of the xanthone scaffold frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. ijnc.ir

The 2-methoxy group can influence these interactions by providing an additional hydrogen bond acceptor site and by modifying the electronic properties of the adjacent aromatic ring, potentially strengthening π-π stacking or other non-covalent interactions.

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

Beyond predicting interactions with specific targets, computational methods can forecast the broader biological activity spectrum and the pharmacokinetic profile of a compound. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) models and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. biotechnologia-journal.orgnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For xanthones, QSAR studies have been developed to predict activities like anticancer, anti-inflammatory, and enzyme inhibition. nih.gov These models identify key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that correlate with activity. nih.gov Based on its structural similarity to other active xanthones, 9H-Xanthen-9-one, 2-methoxy- can be evaluated using these models to predict its potential efficacy.

ADMET prediction is crucial for evaluating the drug-likeness of a compound. mdpi.com Numerous online tools and software (e.g., SwissADME, admetSAR, ADMET Predictor™) can calculate these properties based on the molecule's structure. biotechnologia-journal.orgpharmaron.comsciensage.info These predictions help to identify potential liabilities, such as poor absorption or potential toxicity, early in the drug discovery process.

Table 2: Predicted ADMET Properties for 9H-Xanthen-9-one, 2-methoxy-

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 226.23 g/mol | Complies with Lipinski's Rule of Five (<500). |

| LogP (Lipophilicity) | ~2.8 - 3.2 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule of Five (<5). |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10). |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeant | Yes (Predicted) | May have potential for CNS activity. |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Suggests potential for drug-drug interactions. |

| AMES Toxicity | Non-mutagenic (Predicted) | Favorable from a safety perspective. |

| Hepatotoxicity | Low risk (Predicted) | Favorable from a safety perspective. |

Note: These properties are compiled from predictions available in public databases and generated by common in silico prediction tools. They require experimental validation.

Cheminformatics Approaches and Database Integration in Xanthone Research

Cheminformatics combines computational methods with chemical information to support drug discovery and chemical research. The study of 9H-Xanthen-9-one, 2-methoxy- and other xanthones is heavily reliant on cheminformatics tools and integrated databases.

Public and private chemical databases such as PubChem, ChemSpider, and FooDB serve as essential repositories for information on 9H-Xanthen-9-one, 2-methoxy-. foodb.canih.govchemspider.com These databases contain a wealth of information, including chemical structures, physicochemical properties (both experimental and predicted), spectral data, and links to relevant scientific literature. This integration of data allows researchers to quickly access and compare information about the compound.

Cheminformatics approaches like QSAR, as mentioned previously, are used to build predictive models from large datasets of xanthone derivatives. nih.gov Furthermore, techniques such as pharmacophore modeling and 3D-QSAR can be used to identify the key three-dimensional structural features required for a xanthone to be active against a specific biological target. These models are then used for virtual screening of large compound libraries to identify new potential hits, including novel xanthone derivatives that have not yet been synthesized. The systematic collection and analysis of data on compounds like 9H-Xanthen-9-one, 2-methoxy- within these databases and through cheminformatics tools are vital for advancing the understanding and application of the xanthone scaffold in medicinal chemistry.

Biological Activities and Pharmacological Potential of 9h Xanthen 9 One, 2 Methoxy

Antioxidant Mechanisms and Radical Scavenging Activity

Xanthone (B1684191) derivatives are recognized for their antioxidant properties, which are often attributed to the arrangement of hydroxyl and methoxy (B1213986) groups on their aromatic rings. mdpi.com These properties are crucial in mitigating the cellular damage caused by oxidative stress.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, Metal Chelating)

Direct experimental data on the in vitro antioxidant activity of 9H-Xanthen-9-one, 2-methoxy- from assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), or metal chelation is limited in the available scientific literature. However, studies on the broader class of xanthones provide insights into the potential activities of this scaffold.

For instance, the antioxidant potential of various xanthone derivatives has been demonstrated. researchgate.netacs.org The ability to scavenge free radicals and chelate transition metals are key mechanisms of antioxidant action. researchgate.netacs.org A study on Centaurium erythraea, from which 2-methoxyxanthone has been isolated, showed that extracts of the plant possess metal-chelating activity. scribd.com Specifically, an aqueous extract demonstrated a chelating activity of 61.32 ± 0.66% at a concentration of 0.4 mg/mL. scribd.com Structurally related compounds, such as 1,2-dihydroxy-9H-xanthen-9-one, have shown notable DPPH radical-scavenging activity and metal-chelating effects for ions like Fe(III) and Cu(II). researchgate.net The position and nature of substituents on the xanthone core are critical in determining the antioxidant capacity.

Table 1: In Vitro Antioxidant Activity of a Plant Extract Containing 2-methoxyxanthone and a Related Xanthone Derivative

| Compound/Extract | Assay | Activity | Reference |

|---|---|---|---|

| Centaurium erythraea aqueous extract | Metal Chelating | 61.32 ± 0.66% at 0.4 mg/mL | scribd.com |

| 1,2-dihydroxy-9H-xanthen-9-one | DPPH Radical Scavenging | Reported Activity | researchgate.net |

| 1,2-dihydroxy-9H-xanthen-9-one | Metal Chelating (Fe, Cu) | Reported Activity | researchgate.net |

Cellular Antioxidant Responses (e.g., Mitochondrial ROS Mitigation, Nrf2 Pathway Modulation)

The cellular antioxidant response to xanthones can involve the modulation of key signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of numerous antioxidant and cytoprotective genes.

While specific studies on the effect of 9H-Xanthen-9-one, 2-methoxy- on mitochondrial reactive oxygen species (ROS) and Nrf2 modulation are not extensively documented, research on other xanthone derivatives suggests a potential role for this class of compounds. A study involving a library of natural and synthetic xanthone derivatives, which included 2-methoxy-9H-xanthen-9-one, investigated their effect on Nrf2 modulation in inflamed human macrophages. nih.gov The findings indicated that the most promising compounds for counteracting cytotoxicity were those that enhanced the translocation of Nrf2, highlighting a strong relationship between the xanthone scaffold and the activation of the Nrf2 pathway as a cellular response to oxidative stress and inflammation. nih.gov

Anti-Inflammatory Effects and Modulatory Pathways

Chronic inflammation is implicated in a multitude of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Xanthones have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory mediators. mdpi.com

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Interleukin-6, Prostaglandin (B15479496) E2)

There is a lack of specific research detailing the inhibitory effects of 9H-Xanthen-9-one, 2-methoxy- on the synthesis of pro-inflammatory mediators like Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2). However, studies on other xanthones provide a basis for potential activity. For example, 1,2-dihydroxy-9H-xanthen-9-one has been shown to inhibit the synthesis of both IL-6 and PGE2 in human macrophages. researchgate.net Furthermore, computational docking studies have suggested that 2-Methoxy-9H-xanthen-9-one may have a role in modulating inflammatory responses, as evidenced by the upregulation of IL-6 expression in cells treated with a herbal extract containing this compound. researcher.life

Cellular Models for Anti-Inflammatory Evaluation

The evaluation of the anti-inflammatory potential of xanthones has been conducted in various cellular models. A study on a range of xanthone derivatives, including 2-methoxy-9H-xanthen-9-one, utilized a model of lipopolysaccharide (LPS)-stimulated human macrophages to assess their biological activity under pro-inflammatory conditions. nih.gov This model allows for the investigation of cytotoxicity, metabolic activity, and the activation of inflammatory pathways in response to the compounds. nih.gov The use of such models is crucial for understanding the cellular mechanisms underlying the anti-inflammatory effects of these compounds.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Xanthones have been identified as a class of compounds with a broad spectrum of antimicrobial activities. mdpi.com

Table 2: Antifungal Activity of Structurally Related Methoxyxanthones

| Compound | Pathogenic Microorganism | Activity | Reference |

|---|---|---|---|

| 1,3,5-Trihydroxy-2-methoxyxanthone | Trichophyton mentagrophytes | Growth Inhibition | researchgate.net |

| 1,3,5-Trihydroxy-2-methoxyxanthone | Cladosporium cucumerinum | Growth Inhibition | researchgate.net |

| 1,3,5-Trihydroxy-2-methoxyxanthone | Aspergillus fumigatus | MIC80 = 31μg/mL | t27.ir |

| 1,3,5-Trihydroxy-2-methoxyxanthone | Aspergillus flavus | MIC80 = 31μg/mL | t27.ir |

| 1,3,5-Trihydroxy-2-methoxyxanthone | Aspergillus niger | MIC80 = 62μg/mL | t27.ir |

| 1,3,5-Trihydroxy-2-methoxyxanthone | Candida albicans | MIC80 = 62μg/mL | t27.ir |

Based on a thorough review of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the biological and pharmacological activities of the chemical compound 9H-Xanthen-9-one, 2-methoxy-, according to the precise and detailed outline requested.

While research exists on the broader class of xanthones and various other methoxy-substituted derivatives, the specific antibacterial spectrum, antifungal targets, mechanisms of anticancer action, in vitro cytotoxicity data, and protein kinase inhibitory potential for 9H-Xanthen-9-one, 2-methoxy- are not extensively documented in the available search results.

Constructing the article with the required level of detail and scientific accuracy for each specified subsection is not possible without dedicated research studies focusing on this particular compound. Generalizing from related compounds would not adhere to the strict focus on "9H-Xanthen-9-one, 2-methoxy-" as per the instructions. Therefore, in the interest of providing accurate and non-hallucinatory information, the requested article cannot be produced at this time.

Enzyme Inhibitory Potential

Enzymes Involved in Extracellular Matrix Degradation (e.g., Collagenase, Elastase, Hyaluronidase)

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Enzymes such as collagenase, elastase, and hyaluronidase (B3051955) play crucial roles in the physiological and pathological remodeling of the ECM. The inhibition of these enzymes is a key target in fields like dermatology and for therapeutic interventions against diseases characterized by excessive ECM breakdown.

Currently, there is a lack of specific research data on the direct inhibitory effects of 9H-Xanthen-9-one, 2-methoxy- on collagenase, elastase, and hyaluronidase. While the broader class of xanthones, natural phenolic compounds, has been investigated for various enzymatic inhibitions, dedicated studies focusing on the 2-methoxy derivative's capacity to modulate these specific ECM-degrading enzymes are not available in the reviewed scientific literature. Therefore, its potential to prevent the degradation of collagen, elastin, or hyaluronic acid remains to be elucidated through future experimental investigation.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. The xanthone scaffold has emerged as a promising structure for the development of α-glucosidase inhibitors. nih.gov

A wide range of natural and synthetic xanthone derivatives have been evaluated for their α-glucosidase inhibitory activity, demonstrating that the substitution pattern on the xanthone core is critical for potency. foodb.canih.gov Studies on various hydroxylated and methoxylated xanthones have shown a systematic stronger inhibition against α-glucosidase compared to α-amylase. foodb.ca For instance, certain xanthones bearing a catechol moiety have demonstrated potent activity, with IC50 values lower than 10 μM against α-glucosidase. foodb.ca

While direct inhibitory data for 9H-Xanthen-9-one, 2-methoxy- is not specifically detailed, research on structurally related compounds provides insight. For example, 2-hydroxy-3-methoxyxanthone (B15475791) was found to exhibit weak inhibitory activity at a concentration of 400 µM. uniroma1.it This suggests that the specific arrangement and type of functional groups (hydroxyl vs. methoxy) significantly influence the inhibitory potential. The collective findings indicate that xanthones are a valuable class of compounds for this target, though the precise efficacy of the 2-methoxy- derivative requires specific evaluation. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Xanthone Derivatives

| Compound/Derivative | IC50 Value (µM) | Inhibition Type | Source |

| Xanthone Derivative 1 | <10 | Non-competitive | foodb.ca |

| Xanthone Derivative 2 | <10 | Non-competitive | foodb.ca |

| Xanthone Derivative 3 | <10 | Non-competitive | foodb.ca |

| 2-hydroxy-3-methoxyxanthone | Weak inhibition at 400 µM | Not specified | uniroma1.it |

Note: Specific derivative structures in the source correspond to compounds labeled 2c, 3b, and 3c in the cited literature.

Immunomodulatory and Anti-Allergic Responses

Immunomodulation refers to the alteration of the immune response, which can be beneficial in treating inflammatory and allergic conditions. The core xanthone structure has demonstrated significant potential in modulating immune and allergic reactions.

Research on the parent compound, xanthone, has shown it can suppress allergic contact dermatitis both in vitro and in vivo. nih.gov In studies using human keratinocytes and mast cells, xanthone treatment reduced the production of pro-inflammatory cytokines and chemokines such as interleukin (IL)-1β, IL-6, and IL-8. nih.gov It also suppressed the release of allergic mediators from mast cells. nih.gov Furthermore, in animal models, xanthone administration alleviated skin lesions associated with atopic dermatitis, reduced serum levels of immunoglobulin E (IgE) and histamine, and inhibited anaphylactic reactions. nih.gov These effects were linked to the suppression of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov

Although these studies were conducted on the unsubstituted xanthone, the findings strongly suggest that the xanthone scaffold possesses inherent anti-allergic and anti-inflammatory properties. As a derivative, 9H-Xanthen-9-one, 2-methoxy- may share or even exceed these capabilities, depending on how the 2-methoxy group influences its interaction with biological targets. However, specific experimental validation of the immunomodulatory and anti-allergic effects of 9H-Xanthen-9-one, 2-methoxy- is required to confirm this potential.

Comprehensive Pharmacological Profiling and Therapeutic Lead Identification

The xanthone core structure is often described as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. uniroma1.it Xanthones are well-recognized for their diverse bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. uniroma1.it

The pharmacological potential of any xanthone derivative is highly dependent on the nature and position of its substituents on the tricyclic ring system. nih.gov The presence, number, and location of hydroxyl, methoxy, and other functional groups can dramatically alter the compound's biological profile.

9H-Xanthen-9-one, 2-methoxy- represents a simple yet important member of this family. While comprehensive pharmacological profiling specifically for this compound is not extensively documented in publicly available literature, its structural foundation suggests potential in several therapeutic areas. Its utility as a therapeutic lead compound would stem from its core xanthone structure, which provides a rigid and versatile platform for chemical modification to optimize potency and selectivity for a specific biological target. For example, it could serve as a starting point for developing more potent α-glucosidase inhibitors or novel anti-inflammatory agents. nih.govnih.gov Further investigation through broad biological screening and structure-activity relationship (SAR) studies is necessary to fully identify and validate the therapeutic potential of 9H-Xanthen-9-one, 2-methoxy- as a lead for drug discovery.

Structure Activity Relationship Sar Investigations of 9h Xanthen 9 One, 2 Methoxy Derivatives

Impact of Methoxy (B1213986) Substitution on Biological Efficacy

The substitution of hydroxyl groups with methoxy groups on the xanthone (B1684191) scaffold serves as a critical tool in modulating the pharmacological profile of these derivatives. This modification, known as methoxylation, can significantly alter the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.

Research has shown that the effect of methoxylation is highly dependent on its position on the xanthone core and the specific biological activity being assessed. For instance, in the context of anticancer activity, the presence and position of methoxy groups can either enhance or diminish efficacy. A study on xanthonolignoids identified 3,4-dihydroxy-2-methoxyxanthone (B162303) as a highly potent derivative with promising antiproliferative effects in leukemia cell lines. nih.gov In another study, 1-hydroxy-3,5-dimethoxyxanthone demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 3.0 μM. plu.mx Conversely, comparing the cytotoxicity of some derivatives revealed that the presence of a methyl (or methoxy) group at the C-7 position could weaken the compound's effect. mdpi.com

The conversion of a hydroxyl group to a methoxy group can impact the molecule's ability to form hydrogen bonds. While hydroxyl groups can act as both hydrogen bond donors and acceptors, methoxy groups primarily function as hydrogen bond acceptors. This change can alter the binding affinity of the xanthone derivative to its target protein. For example, in the development of monoamine oxidase (MAO-A) inhibitors, 1,5-dihydroxy-3-methoxyxanthone emerged as a highly potent inhibitor, suggesting a favorable interaction profile conferred by this specific substitution pattern. nih.gov

Furthermore, methoxylation generally increases the lipophilicity of the molecule compared to its hydroxylated analogue. This can enhance cell membrane permeability and bioavailability, potentially leading to improved biological efficacy. However, it can also affect solubility and metabolic stability. The strategic placement of methoxy groups is therefore a key consideration in the design of xanthone-based therapeutic agents.

Role of the Xanthone Core Scaffold in Bioactivity

The 9H-xanthen-9-one core, a dibenzo-γ-pyrone framework, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to serve as a versatile scaffold for binding to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. nih.govresearchgate.net

Several key features of the xanthone scaffold contribute to its biological promiscuity and utility as a pharmacophore:

Rigid Tricyclic System: The fused three-ring system is predominantly planar and rigid, which limits conformational flexibility. nih.gov This rigidity can be advantageous for binding to specific protein pockets, as it reduces the entropic penalty upon binding, potentially leading to higher affinity interactions.

Electronic Properties: The scaffold contains a biaryl ether linkage and a carbonyl group within a heteroaromatic system. nih.gov This arrangement creates a unique electronic profile that allows for various non-covalent interactions, such as π-π stacking, with aromatic amino acid residues in protein targets. nih.gov

The biosynthetic origin of the xanthone core in higher plants involves a mixed shikimate-acetate pathway, which dictates the typical oxygenation patterns observed in natural derivatives. nih.gov The inherent structure of the xanthone nucleus provides a stable and robust foundation upon which diverse chemical functionalities can be built, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com This adaptability has made the xanthone scaffold a focal point for the development of new therapeutic agents. frontiersin.org

Influence of Additional Substituents and Positional Isomerism on Activity Profiles

The biological activity of the xanthone scaffold is profoundly influenced by the nature, number, and position of its substituents. The strategic modification of the core structure allows for the modulation of its pharmacological effects, highlighting the importance of positional isomerism in determining the activity profile.

Key Substituent Effects:

Hydroxyl Groups: The presence of hydroxyl (-OH) groups is crucial for many biological activities, particularly antioxidant and anticancer effects. Their position is critical; for example, studies have underscored the importance of hydroxyl substituents at positions C-1, C-3, and C-6 for potent anticancer activity. nih.gov The hydroxyl groups can participate in hydrogen bonding with target enzymes and can also contribute to radical scavenging properties.

Prenyl Groups: Prenylation, the addition of isoprenoid chains like prenyl or geranyl groups, is a common modification in natural xanthones. mdpi.com These lipophilic groups can significantly enhance biological activity by improving the molecule's ability to interact with and penetrate cellular membranes. nih.gov SAR studies have shown that the position of prenylation is a key determinant of efficacy. For instance, prenylation at the C-8 position is often associated with greater anticancer activity compared to substitution at C-4. nih.gov

Methoxy Groups: As discussed in section 6.1, methoxylation alters lipophilicity and hydrogen bonding capacity. The conversion of a hydroxyl to a methoxy group can fine-tune activity. For example, 1,7-dihydroxy-3-methoxyxanthone (Gentisin) is a well-known natural xanthone with various reported activities. nih.gov

Other Groups: The introduction of other functionalities such as amino, halogen, and glycosyl groups can also dramatically alter the biological profile. Aminoalkoxy chains have been introduced to create potent anticancer agents that target topoisomerase II. mdpi.com The addition of sugar moieties (glycosylation) can affect the solubility and pharmacokinetic properties of the parent xanthone. nih.gov

The following table summarizes the activity of various substituted xanthone derivatives, illustrating the impact of different functional groups and their positions.

| Compound | Substituents | Biological Activity | Target/Cell Line | IC50 Value |

| 1-Hydroxy-3,5-dimethoxyxanthone | 1-OH, 3-OCH3, 5-OCH3 | Cytotoxic | A549 (Lung Cancer) | 3.0 μM plu.mx |

| Coxanthone B | Complex Prenylated | Cytotoxic | SF-295 (CNS Cancer) | 7.0 μM plu.mx |

| Ananixanthone | Prenylated | Anticancer | K562 (Leukemia) | 7.21 µM nih.gov |

| Caloxanthone B | Prenylated | Anticancer | K562 (Leukemia) | 3.00 µM nih.gov |

| 1-hydroxy-3-[2-(pyrrolidin-1-yl)ethoxy]-9H-xanthen-9-one | 1-OH, 3-(pyrrolidinylethoxy) | Acetylcholinesterase Inhibition | AChE | 2.403 μM nih.gov |

| 2-Hydroxyxanthone | 2-OH | Antiplasmodial | Plasmodium falciparum 3D7 | 0.44 μg/mL researchgate.net |

Matched Molecular Pair (MMP) Analysis in SAR Studies

Matched Molecular Pair (MMP) Analysis (MMPA) is a powerful computational technique used in medicinal chemistry to systematically analyze structure-activity relationships. wikipedia.org The method involves identifying pairs of compounds that differ only by a single, well-defined structural transformation at a specific site, such as the substitution of a hydrogen atom with a fluorine atom (H→F). researchgate.net By analyzing the change in a biological property (e.g., potency, solubility) for a large number of such pairs, researchers can quantify the effect of that specific chemical modification. researchgate.net This approach provides an intuitive and statistically robust way to capture SAR knowledge and guide lead optimization. nih.gov

The core principle of MMPA is that because the structural difference between the two molecules in a pair is small and localized, any observed change in activity can be confidently attributed to that specific transformation. wikipedia.org This allows for the generation of "transformation rules" that can predict the impact of a given structural change on a compound's properties, aiding in the design of new analogues. researchgate.net

A practical application of this technique was demonstrated in a study of a library of synthetic xanthone derivatives to investigate their anti-inflammatory and antioxidant properties. mdpi.com Researchers performed SAR studies by means of MMPs to understand how different substituents on the xanthone scaffold modulated the activation of the Nrf2 pathway in human macrophages. By comparing pairs of xanthones with minor structural differences, they could identify the key functional groups and substitution patterns responsible for counteracting cytotoxicity and inflammation. This analysis confirmed a strong relationship between the xanthone scaffold and Nrf2 activation, providing clear guidance for designing improved anti-inflammatory agents. mdpi.com The use of MMPA in this context allows for the systematic mining of experimental data to derive actionable design principles for future synthesis. nih.gov

Design Principles for Optimized Bioactive Xanthone Analogues

The extensive research into the structure-activity relationships of xanthone derivatives has led to the formulation of several key design principles for developing optimized analogues with enhanced biological activity. These principles are derived from a combination of SAR studies, computational modeling, and synthetic exploration.

Preservation of the Core Scaffold : The rigid, planar 9H-xanthen-9-one framework is fundamental to the bioactivity of this class of compounds. nih.gov Design strategies should aim to retain this core structure, as it provides the necessary foundation for interaction with various biological targets. Modifications should focus on the peripheral substituents rather than the core itself.

Strategic Oxygenation Patterns : The placement of hydroxyl and methoxy groups is a critical determinant of activity. For many anticancer applications, hydroxylation at C-1, C-3, and C-6 is beneficial. nih.gov Methoxy groups can be used to modulate lipophilicity and fine-tune binding interactions; for instance, a methoxy group at C-3 has been shown to be part of a highly potent MAO-A inhibitor. nih.gov The interconversion between hydroxyl and methoxy groups at specific positions is a powerful tool for optimizing efficacy.

Introduction of Lipophilic Moieties : Incorporating lipophilic groups, such as prenyl chains, can significantly enhance potency, likely by improving membrane permeability and interaction with hydrophobic pockets in target proteins. nih.gov SAR data suggests that the position of these groups is crucial, with C-8 often being a preferred site for prenylation in anticancer xanthones. nih.gov

Target-Specific Functionalization : The addition of functional groups that can form specific interactions with a target enzyme can lead to highly potent and selective inhibitors. For example, incorporating basic aminoalkoxy side chains has proven effective in designing xanthone derivatives that target DNA topoisomerase II for anticancer therapy. researchgate.net

Use of Computational and QSAR Models : Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can provide valuable insights for rational design. researchgate.net These models can help predict the activity of novel derivatives before synthesis, prioritizing compounds with the highest likelihood of success. By identifying key electronic and steric descriptors correlated with activity, QSAR provides a quantitative basis for design. researchgate.net

By integrating these principles, researchers can more effectively navigate the chemical space of xanthone derivatives to develop novel and potent therapeutic agents for a variety of diseases.

Advanced Research Applications of 9h Xanthen 9 One, 2 Methoxy and Xanthone Scaffolds

Applications in Medicinal Chemistry and Drug Discovery

The xanthone (B1684191) scaffold is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.govnih.gov The substitution patterns on the xanthone nucleus play a crucial role in determining the biological efficacy of these compounds.

Development of Novel Therapeutic Agents

Derivatives of 9H-xanthen-9-one have shown considerable promise as therapeutic agents, particularly in the realm of oncology. Research has demonstrated that the introduction of specific functional groups to the xanthone core can significantly enhance its cytotoxic activity against various cancer cell lines. For instance, studies have shown that 2-hydroxy-1-methoxyxanthone (B13441987) can exhibit more potent anticancer activity than its 1,2-dihydroxyxanthone counterpart, highlighting the nuanced role of methoxy (B1213986) groups in modulating biological activity. nih.gov

The anticancer mechanisms of xanthone derivatives are multifaceted, often involving the induction of apoptosis, inhibition of key protein kinases, and suppression of enzymes like aromatase, which is implicated in the growth of breast cancer cells. ajgreenchem.com Furthermore, some xanthone derivatives have been found to inhibit the production of prostaglandin (B15479496) E2, a biomolecule involved in inflammation and cancer cell proliferation. ajgreenchem.com The antimicrobial properties of xanthone derivatives are also noteworthy, with studies demonstrating their efficacy against a range of bacteria, including multidrug-resistant strains of Staphylococcus aureus. mdpi.comnih.gov The development of novel xanthone-based antimicrobials focuses on disrupting bacterial cell walls and inhibiting essential processes like DNA synthesis. nih.gov

Table 1: Anticancer and Antimicrobial Activities of Selected Xanthone Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect |

|---|---|---|

| 2-Hydroxy-1-methoxyxanthone | Cancer Cells | Potent anticancer activity nih.gov |

| Xanthone Derivatives | Protein Kinases, Aromatase | Inhibition of cancer cell growth ajgreenchem.com |

| Xanthone Derivatives | Prostaglandin E2 | Inhibition of cancer cell proliferation ajgreenchem.com |

| ω-Aminoalkoxylxanthones | Staphylococcus aureus (MDR) | Good antibacterial activity mdpi.com |

| Xanthone Derivative (XT17) | Bacterial Cell Wall, DNA Synthesis | Broad-spectrum antibacterial activity nih.gov |

Prodrug Strategies for Methoxyxanthones